molecular formula C17H17N3O4 B10965213 Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate

Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10965213
M. Wt: 327.33 g/mol
InChI Key: VFTXEHCXMMBJCH-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate is an organic compound with the molecular formula C17H16N2O4. This compound is known for its unique structure, which includes an acetylamino group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate: Similar structure but different positional isomer.

    Methyl 4-aminobenzoate: Lacks the acetylamino group.

    Methyl 4-({[3-(amino)anilino]carbonyl}amino)benzoate: Lacks the acetyl group.

Uniqueness

Methyl 4-({[3-(acetylamino)anilino]carbonyl}amino)benzoate is unique due to the presence of both the acetylamino group and the benzoate ester, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 4-[(3-acetamidophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H17N3O4/c1-11(21)18-14-4-3-5-15(10-14)20-17(23)19-13-8-6-12(7-9-13)16(22)24-2/h3-10H,1-2H3,(H,18,21)(H2,19,20,23)

InChI Key

VFTXEHCXMMBJCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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